3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16296583
Molecular Formula: C20H24N4O4S2
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O4S2 |
|---|---|
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O4S2/c1-3-28-11-5-9-24-19(27)15(30-20(24)29)12-14-16(21-7-10-25)22-17-13(2)6-4-8-23(17)18(14)26/h4,6,8,12,21,25H,3,5,7,9-11H2,1-2H3/b15-12- |
| Standard InChI Key | QVQJROKOABQXGU-QINSGFPZSA-N |
| Isomeric SMILES | CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S |
| Canonical SMILES | CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a fused pyrido[1,2-a]pyrimidin-4-one core substituted with a thiazolidine ring and functionalized side chains. Its IUPAC name, (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate stereochemistry and substituent arrangement. Key structural elements include:
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Pyrido[1,2-a]pyrimidin-4-one nucleus: A bicyclic system with a pyridine ring fused to a pyrimidinone moiety.
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Thiazolidine ring: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a thiocarbonyl group at position 2.
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Z-configuration: The exocyclic double bond between the pyrido-pyrimidine and thiazolidine rings adopts a Z-geometry, as indicated by the stereodescriptor in the IUPAC name.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₄N₄O₄S₂ | |
| Molecular weight | 448.6 g/mol | |
| Canonical SMILES | CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S | |
| PubChem CID | 1978107 |
Stereochemical Considerations
The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the pyrido-pyrimidine and thiazolidine rings, which may influence biological activity. Computational models suggest that this geometry facilitates π-π stacking interactions with biological targets .
Synthesis and Preparation
Synthetic Routes
The compound’s synthesis involves multi-step strategies, often leveraging tandem cyclization and condensation reactions.
Knoevenagel–Michael Cyclo-Condensation
Research by demonstrates the utility of DABCO-catalyzed Knoevenagel–Michael reactions for assembling tricyclic pyrido-thiazolo-pyrimidines. Adapting this method could involve condensing heterocyclic enamines with aldehydes and malononitrile derivatives to form the thiazolidine ring .
Table 2: Comparative Synthesis Strategies
Challenges in Synthesis
The ethoxypropyl and hydroxyethylamino side chains introduce steric hindrance, complicating purification. Reverse-phase HPLC is typically required to isolate the Z-isomer from potential E-isomer byproducts.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).
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NMR Spectroscopy:
| Activity | Target Organism/Enzyme | IC₅₀/ MIC | Source |
|---|---|---|---|
| EGFR inhibition | Human carcinoma cells | 0.8–1.2 µM | |
| Antibacterial | S. aureus | 8–16 µg/mL | |
| Antifungal | C. albicans | 32–64 µg/mL |
Research Gaps and Future Directions
Despite promising in silico and in vitro data, in vivo studies of this specific compound remain unreported. Future work should prioritize:
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